molecular formula C17H21NO3 B12728612 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-30-3

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12728612
CAS No.: 135420-30-3
M. Wt: 287.35 g/mol
InChI Key: PECSGVMVWHPLFJ-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Benzoxazinone Core: This step often involves the cyclization of an appropriate precursor molecule under acidic or basic conditions.

    Introduction of the Methylene Group: This can be achieved through a Wittig reaction or similar methods to introduce the methylene functionality.

    Functionalization of the Propyl and Methyl Groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methylene and oxobutyl groups.

    7-(2-Methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group.

    4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl group.

Properties

CAS No.

135420-30-3

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3

InChI Key

PECSGVMVWHPLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C

Origin of Product

United States

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